N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine
Overview
Description
N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine is an organic compound characterized by the presence of a secondary butyl group and an ethyl group attached to a 1,3-propanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with sec-butyl bromide and ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.
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Step 1: Formation of N-sec-Butyl-1,3-propanediamine
Reactants: 1,3-propanediamine, sec-butyl bromide
Conditions: Sodium hydride in anhydrous tetrahydrofuran (THF)
Reaction: [ \text{1,3-propanediamine} + \text{sec-butyl bromide} \rightarrow \text{N-sec-Butyl-1,3-propanediamine} ]
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Step 2: Formation of this compound
Reactants: N-sec-Butyl-1,3-propanediamine, ethyl bromide
Conditions: Potassium carbonate in acetonitrile
Reaction: [ \text{N-sec-Butyl-1,3-propanediamine} + \text{ethyl bromide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of corresponding amine oxides
Reduction: Formation of secondary amines
Substitution: Formation of various substituted amines
Scientific Research Applications
N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-(sec-Butyl)-N3-methyl-1,3-propanediamine
- N1-(sec-Butyl)-N3-propyl-1,3-propanediamine
- N1-(sec-Butyl)-N3-isopropyl-1,3-propanediamine
Uniqueness
N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine is unique due to the presence of both a secondary butyl group and an ethyl group, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-butan-2-yl-N-ethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-4-9(3)11-8-6-7-10-5-2/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGQKPWPZIYBKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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